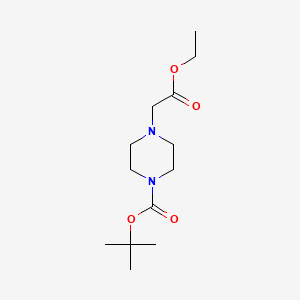

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Descripción

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine. This compound is known for its utility as a building block in the synthesis of various organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The piperazine ring in its structure provides conformational flexibility and polar nitrogen atoms, which enhance its interaction with macromolecules, making it a valuable component in drug discovery .

Propiedades

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-14-6-8-15(9-7-14)12(17)19-13(2,3)4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRNREIEPIQCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624743 | |

| Record name | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209667-59-4 | |

| Record name | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in acetonitrile at 0°C, followed by stirring at room temperature for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine nitrogen exhibits nucleophilic character, enabling alkylation or acylation reactions. A key synthesis route involves reacting Boc-protected piperazine (1 ) with ethyl bromoacetate (2 ) under basic conditions (triethylamine, anhydrous THF, 60°C) to yield the target compound (3 ) via nucleophilic displacement (Fig. 1) .

Reaction conditions

| Component | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine (TEA) |

| Temperature | 60°C |

| Time | 12–16 hours (overnight) |

| Yield | 79% |

The reaction proceeds via deprotonation of the piperazine nitrogen by TEA, enhancing its nucleophilicity to attack the electrophilic carbon of ethyl bromoacetate. The Boc group remains intact under these mild conditions, demonstrating its stability as a protecting group .

Hydrolysis of the Ethyl Ester Group

The ethoxy-2-oxoethyl side chain undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid (4 ). This reaction is critical for further functionalization:

-

Acidic Hydrolysis :

Conditions: HCl (6M), reflux, 4–6 hours. -

Basic Hydrolysis (Saponification) :

Conditions: NaOH (2M), aqueous ethanol, 70°C, 2–3 hours.

The carboxylic acid product (4 ) can subsequently participate in coupling reactions (e.g., amide bond formation) or serve as a ligand in coordination chemistry.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the secondary amine (5 ), enabling further modifications:

Typical conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0°C to room temperature, 1–2 hours.

-

HCl in dioxane (4M), room temperature, 30–60 minutes.

Functionalization via the Piperazine Ring

The piperazine scaffold supports diverse transformations:

-

Acylation : Reaction with acyl chlorides or anhydrides at the secondary amine.

Example:

Conditions: Pyridine, DCM, 0°C to room temperature. -

Sulfonylation : Formation of sulfonamides using sulfonyl chlorides.

Example:

Oxidation and Reduction Reactions

-

Oxidation : The ethyl ester group can be oxidized to a ketone under strong oxidizing conditions (e.g., KMnO₄, CrO₃), though this is less common due to competing side reactions.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol (6 ):

Crystallographic and Conformational Insights

Crystallographic data for analogous compounds (e.g., tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate) reveal a chair conformation for the piperazine ring . The ethoxy-2-oxoethyl side chain adopts a staggered conformation, minimizing steric hindrance (Fig. 2).

Aplicaciones Científicas De Investigación

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a chemical compound with several applications in scientific research, including use as an intermediate in synthesizing organic compounds, study for its potential biological activities, interactions with biomolecules, and exploration of potential therapeutic applications, including its use as a precursor for drug development.

Key Properties

Scientific Research Applications

This compound is used in a variety of scientific research applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

- Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

- Medicinal Chemistry: It is explored for potential therapeutic applications, including its use as a precursor for drug development.

- Anticonvulsant Properties: A study published in PubMed investigated a series of piperazine derivatives, including this compound.

- Integrin Antagonists: It possesses a chemical feature present in multiple αIIbβ3 antagonists that stabilizes integrins in their bent-closed conformation .

Potential Reactions

Tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate can undergo oxidation, reduction, and substitution chemical reactions. Oxidation can be achieved using oxidizing agents such as potassium permanganate and hydrogen peroxide, while reduction can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is primarily related to its ability to interact with biological macromolecules through hydrogen bonding and other intermolecular interactions . The piperazine ring’s conformational flexibility allows it to fit into various molecular targets, enhancing its biological activity . Specific pathways and molecular targets depend on the derivative being synthesized and its intended application.

Comparación Con Compuestos Similares

Similar compounds to tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate include tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate . These compounds share the piperazine core but differ in their substituents, which can significantly alter their chemical properties and biological activities. The unique combination of the ethoxy and oxoethyl groups in this compound provides distinct reactivity and interaction profiles, making it particularly useful in specific synthetic and research applications .

Actividad Biológica

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (CAS No. 209667-59-4) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, molecular structure, and biological evaluations, drawing on diverse sources to present a comprehensive overview.

Molecular Formula: C₁₃H₂₄N₂O₄

Molecular Weight: 272.34 g/mol

Boiling Point: Approximately 339.2 °C

Flash Point: 158.9 °C

Density: Not specified in the literature

The compound is typically stored in a tightly closed container in a cool and dry place to maintain its stability and efficacy .

Synthesis

The synthesis of this compound involves the nucleophilic displacement of bromine from tert-butyl bromoacetate by a Boc-protected piperazine amine under basic conditions, yielding the desired product with a high yield of approximately 79% . The reaction is performed in tetrahydrofuran (THF) at elevated temperatures (60 °C) overnight, followed by purification through column chromatography.

Molecular Structure

The molecular structure of the compound has been characterized using X-ray crystallography, revealing that the central piperazine ring adopts a chair conformation. The bond lengths and angles are consistent with typical piperazine-carboxylate structures, indicating stability and potential for biological activity .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition zones compared to control substances. The compound's activity suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Specifically, it was observed to affect cell viability and proliferation rates significantly. The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further investigation as an anticancer agent .

TRP Channel Inhibition

The compound has also been identified as a potential inhibitor of transient receptor potential (TRP) channels, which play crucial roles in various physiological processes including pain sensation and inflammation. Inhibiting these channels could lead to therapeutic applications in pain management and inflammatory diseases .

Case Studies

-

Antimicrobial Efficacy Study

- Objective: Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Methodology: Agar diffusion method was employed.

- Results: Significant inhibition against Staphylococcus aureus and Escherichia coli was observed.

- Conclusion: Promising candidate for developing new antibiotics.

-

Cancer Cell Apoptosis Induction

- Objective: Assess the effect on cancer cell lines (e.g., MCF-7).

- Methodology: MTT assay for cell viability; flow cytometry for apoptosis detection.

- Results: Reduced cell viability with increased apoptotic cells.

- Conclusion: Potential therapeutic agent for breast cancer treatment.

Q & A

Q. What are the established synthetic routes for tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution using tert-butyl piperazine-1-carboxylate and ethyl bromoacetate. Key steps include:

- Reaction Conditions : Anhydrous solvents (e.g., acetonitrile or DMF), base (e.g., K₂CO₃), and reflux at 80–110°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol .

- Yield Optimization : Excess ethyl bromoacetate (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) minimize side reactions like hydrolysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ (ester) and ~1680 cm⁻¹ (Boc group) .

- NMR : ¹H NMR shows characteristic peaks for the piperazine ring (δ 3.4–3.6 ppm, multiplet) and ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) .

- X-ray Crystallography : Single-crystal analysis reveals linear conformation with C–H···O interactions stabilizing the lattice. SHELXL software refines atomic coordinates and thermal parameters .

Q. How does the molecular conformation affect physicochemical properties?

Methodological Answer: The ethyl ester moiety adopts an extended conformation, while the piperazine ring’s chair conformation minimizes steric strain. This geometry influences:

- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) due to ester and Boc groups .

- Melting Point : ~120–125°C (determined via DSC) .

Advanced Research Questions

Q. How do intermolecular interactions dictate crystal packing and stability?

Methodological Answer:

- C–H···O Interactions : Dominant in the crystal lattice, forming zig-zag layers (observed in compound 1) .

- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 60% H···O contacts). Fingerprint plots differentiate H-bonding from van der Waals forces .

- Thermogravimetric Analysis (TGA) : Stability up to 200°C correlates with strong hydrogen-bond networks .

Q. What computational methods model the compound’s electronic structure and reactivity?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~5 eV) .

- Molecular Dynamics (MD) : Simulates solvation effects in water/DMSO mixtures, predicting diffusion coefficients .

- Docking Studies : Piperazine derivatives show affinity for enzyme active sites (e.g., Bruton’s tyrosine kinase) via hydrogen bonds and π-π stacking .

Q. How do structural modifications influence biological activity?

Methodological Answer:

- Derivatization : Replacing the ethyl ester with hydrazide (tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate) enhances antibacterial activity (MIC = 32 µg/mL against S. aureus) .

- SAR Studies : Electron-withdrawing groups (e.g., nitro) on the phenyl ring improve inhibition of HIF prolyl-hydroxylase .

- In Vitro Assays : MTT cytotoxicity testing (IC₅₀ = 50 µM in HeLa cells) correlates with ester hydrolysis kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.